Fenthion sulfone

Catalog No.
S749062
CAS No.
3761-42-0
M.F
C10H15O5PS2
M. Wt
310.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenthion sulfone

CAS Number

3761-42-0

Product Name

Fenthion sulfone

IUPAC Name

dimethoxy-(3-methyl-4-methylsulfonylphenoxy)-sulfanylidene-λ5-phosphane

Molecular Formula

C10H15O5PS2

Molecular Weight

310.3 g/mol

InChI

InChI=1S/C10H15O5PS2/c1-8-7-9(15-16(17,13-2)14-3)5-6-10(8)18(4,11)12/h5-7H,1-4H3

InChI Key

ZDHYERRNXRANLI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OP(=S)(OC)OC)S(=O)(=O)C

Synonyms

Phosphorothioic Acid O,O-Dimethyl O-[3-Methyl-4-(methylsulfonyl)phenyl]ester; Phosphorothioic Acid O,O-Dimethyl O-[4-(Methylsulfonyl)-m-tolyl]ester;

Canonical SMILES

CC1=C(C=CC(=C1)OP(=S)(OC)OC)S(=O)(=O)C

Fenthion sulfone is a metabolite of the organophosphorus insecticide fenthion, which is widely used in agriculture for pest control. The compound has a molecular formula of C₁₀H₁₅O₃PS₂ and a molecular weight of 310 g/mol. It is formed through the oxidation of fenthion, primarily in environmental conditions or biological systems, and is characterized by its sulfone functional group, which enhances its stability compared to its parent compound .

Fenthion sulfone is not an insecticide itself. It is a breakdown product of fenthion, which acts by inhibiting the enzyme acetylcholinesterase in insects. This disrupts nerve function and leads to insect death [].

Fenthion sulfone is likely less toxic than fenthion, but its safety profile requires further investigation []. It's crucial to handle any material potentially contaminated with fenthion sulfone with appropriate personal protective equipment due to the possible presence of residual fenthion.

  • Analytical reference standard: Due to its stability and unique chemical structure, fenthion sulfone serves as a valuable analytical reference standard for detecting and quantifying fenthion residues in various matrices, including fruits, vegetables, and other food products []. This application is crucial for ensuring food safety and monitoring compliance with pesticide regulations.
, including:

  • Hydrolysis: This reaction involves the breakdown of fenthion sulfone in the presence of water, leading to the formation of less toxic metabolites.
  • Oxidation: Fenthion sulfone can further oxidize to form other compounds such as fenthion oxon sulfone and fenthion oxon sulfoxide. These transformations are significant in understanding its environmental fate and biological activity .
  • Fragmentation: In mass spectrometry analyses, fenthion sulfone can fragment into ions such as m/z 125 and m/z 109 through cleavage of P-O and P-S bonds, respectively .

Fenthion sulfone can be synthesized through several methods:

  • Oxidation of Fenthion: This is the primary method where fenthion is treated with oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to yield fenthion sulfone.
  • Biotransformation: In biological systems, microorganisms can metabolize fenthion into fenthion sulfone through enzymatic processes, particularly under aerobic conditions .

Fenthion sulfone is primarily recognized for its role as a metabolite in environmental studies and pesticide residue analysis. Its applications include:

  • Analytical Reference: It serves as a standard in analytical chemistry for determining pesticide residues in food products, particularly fruits and vegetables .
  • Environmental Monitoring: Fenthion sulfone is monitored in agricultural runoff and soil samples to assess the degradation pathways of fenthion and its impact on ecosystems .

Research indicates that fenthion sulfone interacts with various biological systems. It has been studied for its potential effects on non-target species, including aquatic organisms. Interaction studies focus on:

  • Toxicity Assessments: Evaluating the toxicity levels of fenthion sulfone compared to its parent compound in various organisms.
  • Metabolic Pathways: Understanding how organisms metabolize fenthion into fenthion sulfone and its implications for environmental health .

Fenthion sulfone shares structural similarities with several other compounds, particularly those derived from organophosphates. Here are some notable comparisons:

CompoundMolecular FormulaUnique Features
FenthionC₁₀H₁₅O₃PS₂Parent compound; more toxic due to cholinesterase inhibition.
Fenthion SulfoxideC₁₀H₁₅O₄PS₂Intermediate; more toxic than fenthion sulfone; also acts as a cholinesterase inhibitor.
Fenthion OxonC₉H₁₂O₄PS₂Highly toxic; formed through further oxidation of fenthion.
ChlorpyrifosC₉H₁₀Cl₃NO₃PSAnother organophosphate; similar mode of action but different toxicity profile.
MalathionC₁₄H₁₈O₃PS₂Organophosphate with different chemical structure; used for similar pest control applications but with distinct metabolic pathways.

Fenthion sulfone is unique due to its stability and reduced toxicity compared to its parent compound and other metabolites. Its role in environmental monitoring and pesticide residue analysis further distinguishes it within this class of compounds .

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

3761-42-0

Biological Half Life

0.93 Days

Use Classification

Pesticides -> Transformation products

Dates

Last modified: 08-15-2023

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